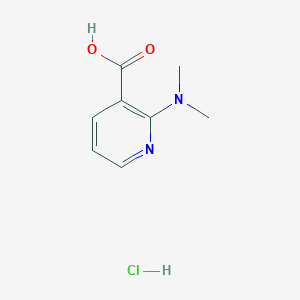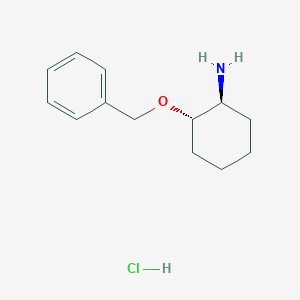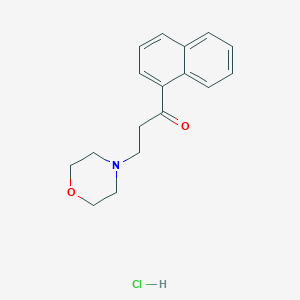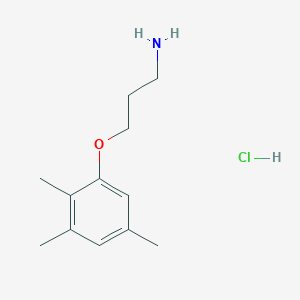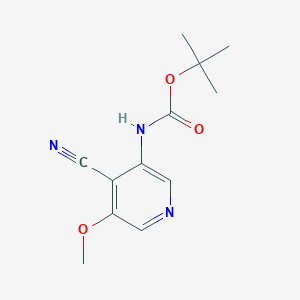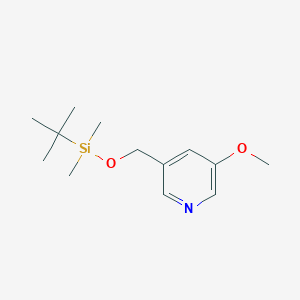![molecular formula C6H2BrClN2S B1519723 5-Bromo-4-chlorothieno[2,3-d]pyrimidine CAS No. 814918-95-1](/img/structure/B1519723.png)
5-Bromo-4-chlorothieno[2,3-d]pyrimidine
Overview
Description
5-Bromo-4-chlorothieno[2,3-d]pyrimidine is a derivative of pyrimidine and can be used as an organic intermediate . It is prepared from 6-bromo-4-chlorothieno[2,3-d]pyrimidine .
Synthesis Analysis
The synthesis of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine involves the use of 6-bromo-4-chlorothieno[2,3-d]pyrimidine as a raw material . The reaction conditions are optimized using a 3-level factorial design with reaction temperature, reaction time, and ammonium formate concentration as variables .Molecular Structure Analysis
The molecular formula of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine is C6H2BrClN2S . For more detailed structural information, please refer to the molecular file provided in the references .Physical And Chemical Properties Analysis
5-Bromo-4-chlorothieno[2,3-d]pyrimidine is a solid substance . The predicted boiling point is 345.5±37.0 °C and the predicted density is 1.955±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
1. Anti-inflammatory Applications
- Summary of Application : Pyrimidines have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application : Various methods for the synthesis of pyrimidines are described in the literature . For example, substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were found to be useful for its anti-inflammatory activity .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Anticancer Applications
- Summary of Application : Pyrimidine derivatives have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Methods of Application : In 2013, a group of investigators designed and synthesized a new series of pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors with antiproliferative potential .
- Results or Outcomes : From this series, compound 9 (IC 50 = 0.004 µM, IC 50 = 0.034 µM in cell based assay) exhibited 2.5-fold better ALK inhibitory activity and antiproliferative potential than the reference compound .
3. Protein Kinase Inhibitors
- Summary of Application : Pyrimidine and its fused derivatives have shown promising results as protein kinase inhibitors for cancer treatment . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/ or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
- Methods of Application : A group of investigators designed and synthesized a new series of pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors with antiproliferative potential .
- Results or Outcomes : From this series, compound 9 (IC 50 = 0.004 µM, IC 50 = 0.034 µM in cell based assay) exhibited 2.5-fold better ALK inhibitory activity and antiproliferative potential than the reference compound .
4. Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives
- Summary of Application : 5-Bromopyrimidine was used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .
- Methods of Application : The synthesis was carried out using a microwave assisted organic synthesis (MAOS) Sonogashira protocol .
- Results or Outcomes : The synthesis resulted in the formation of N-heteroaryl substituted 9-arylcarbazolyl derivatives .
5. Anticancer Activity of Thiazolopyrimidine Derivatives
- Summary of Application : Thiazolopyrimidine derivatives, which are a type of pyrimidine, have been studied for their anticancer activity against human cancer cell lines and primary CLL cells .
- Methods of Application : The novel thiazolopyrimidine derivatives were synthesized and tested against the human cancer cell lines and primary CLL cells .
- Results or Outcomes : Compound 16 displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
6. Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives
- Summary of Application : 5-Bromopyrimidine was used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .
- Methods of Application : The synthesis was carried out using a microwave assisted organic synthesis (MAOS) Sonogashira protocol .
- Results or Outcomes : The synthesis resulted in the formation of N-heteroaryl substituted 9-arylcarbazolyl derivatives .
Safety And Hazards
The safety information for 5-Bromo-4-chlorothieno[2,3-d]pyrimidine indicates that all spills should be cleaned up immediately. Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator .
Relevant Papers For more detailed information, you may want to refer to the peer-reviewed papers and technical documents related to 5-Bromo-4-chlorothieno[2,3-d]pyrimidine .
properties
IUPAC Name |
5-bromo-4-chlorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCKRHCJPVDELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670293 | |
| Record name | 5-Bromo-4-chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chlorothieno[2,3-d]pyrimidine | |
CAS RN |
814918-95-1 | |
| Record name | 5-Bromo-4-chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B1519642.png)
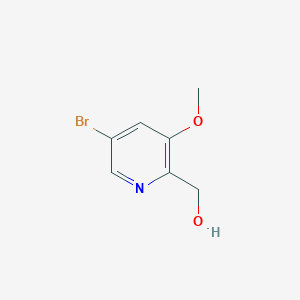
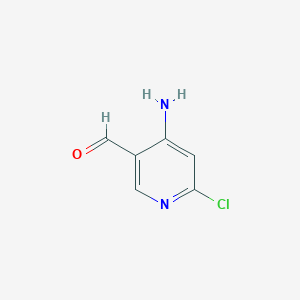
![2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide](/img/structure/B1519647.png)
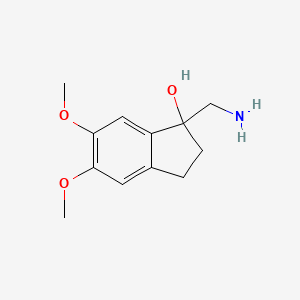
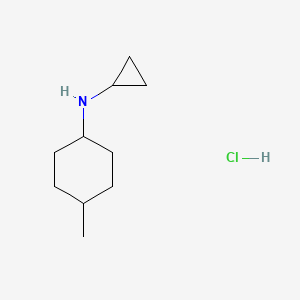
![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)
